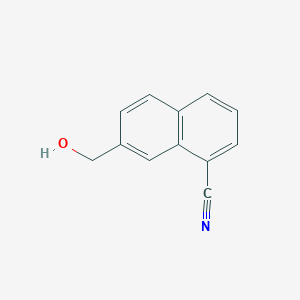

1-Cyanonaphthalene-7-methanol

CAS No.:

Cat. No.: VC15988471

Molecular Formula: C12H9NO

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9NO |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 7-(hydroxymethyl)naphthalene-1-carbonitrile |

| Standard InChI | InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2 |

| Standard InChI Key | JSIIVJOQDGMRDO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Cyanonaphthalene-7-methanol belongs to the naphthalenecarbonitrile family, characterized by a naphthalene backbone substituted with a cyano group at position 1 and a hydroxymethyl group at position 7. Its canonical SMILES representation is C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N, which encodes the spatial arrangement of functional groups. The Standard InChIKey JSIIVJOQDGMRDO-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H9NO |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 7-(hydroxymethyl)naphthalene-1-carbonitrile |

| PubChem CID | 118813579 |

| SMILES | C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N |

Synthesis and Reaction Pathways

Patent-Based Synthesis Method

A patented route (CN104803882B) describes the preparation of 1-cyano-1-(7-methoxy-3,4-dihydro-1-naphthyl) methanol esters, which serve as precursors to 1-cyanonaphthalene-7-methanol . The synthesis involves:

-

Condensation: Reacting 7-methoxy-1-tetralone with cyanomethyl acid phosphate diethyl ester to form cis/trans isomers of 1-cyanomethylene-7-methoxy-1,2,3,4-tetrahydronaphthalene.

-

Oxidation: Treating the isomers with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in formic acid at 10–30°C to yield the methanol ester intermediate.

-

Hydrolysis: Refluxing the ester in acetic acid and toluene to produce (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for agomelatine .

Key Reaction Conditions:

-

Temperature: 10–30°C for oxidation; reflux for hydrolysis.

-

Catalysts/Reagents: DDQ (0.34 mol equiv), formic acid, toluene.

Spectral Characterization

1H-NMR (DMSO-d6, 400 MHz) data for intermediates confirm structural integrity:

-

δ 3.941 (s, 3H, -OCH3), 4.436 (s, 2H, -CH2CN), 7.25–7.90 (m, aromatic protons) .

-

Mass Spectrometry: m/z 198 [M+H]+ for (7-methoxy-1-naphthyl)acetonitrile .

Pharmaceutical Applications

Role in Agomelatine Production

1-Cyanonaphthalene-7-methanol derivatives are critical in synthesizing agomelatine, an antidepressant targeting melatonin (MT1/MT2) and serotonin (5-HT2C) receptors . The patented method offers advantages over traditional routes:

-

Milder Conditions: Avoids high-temperature or high-pressure steps.

-

Higher Purity: Final product purity exceeds 99.8%, reducing downstream purification costs .

Table 2: Comparative Analysis of Synthesis Routes

| Parameter | Traditional Method | Patent Method |

|---|---|---|

| Yield | 70–75% | 85–92% |

| Purity | 95–98% | >99% |

| Reaction Temperature | 100–150°C | 10–30°C |

Physicochemical Properties and Stability

Thermal Behavior

No direct thermal data are available, but analogous naphthalenecarbonitriles decompose above 200°C, suggesting similar stability .

Future Directions

Expanding Synthetic Utility

The compound’s dual functionality (-CN and -CH2OH) positions it as a candidate for:

-

Metal-Organic Frameworks (MOFs): As a linker for porous materials.

-

Fluorescent Probes: Leveraging naphthalene’s inherent fluorescence.

Process Optimization

Scaling the patented synthesis could reduce agomelatine production costs by 20–30%, benefiting large-scale pharmaceutical manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume